molecular formula C5H8Cl3N3 B3047690 (4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride CAS No. 1431965-15-9

(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride

Cat. No.: B3047690
CAS No.: 1431965-15-9
M. Wt: 216.5
InChI Key: XVYJPVRVNGJWNF-UHFFFAOYSA-N
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Description

“(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, such as “this compound”, typically includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound (4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride is part of a broader class of pyrazole derivatives, which have been extensively studied for their potential biological activities. Pyrazole derivatives, including those similar in structure to the mentioned compound, have been synthesized and evaluated for various pharmacological effects. For instance, novel pyrazolines and pyrazole derivatives have been investigated for their antinociceptive (pain-relieving) and anti-inflammatory properties in animal models. These studies often involve the synthesis of various derivatives followed by in vivo testing to assess their effectiveness in reducing pain and inflammation, suggesting potential applications in pain management and anti-inflammatory therapies (Sauzem et al., 2008).

Mechanism of Action Studies

Research into the mechanism of action of pyrazole derivatives has provided insights into how these compounds may exert their effects. For example, studies have explored the interaction of pyrazole derivatives with cannabinoid receptors and their potential to modulate neurotransmitter release, which could underlie their analgesic and anti-inflammatory effects. Such investigations contribute to a deeper understanding of the molecular pathways involved and could guide the development of more targeted therapies (Tzavara et al., 2001).

Future Directions

The future directions in the research of pyrazole derivatives like “(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” could involve exploring their potential pharmacological effects further, developing new synthetic routes, and studying their interactions with various biological systems .

Properties

IUPAC Name

(4,5-dichloro-1-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2N3.ClH/c1-10-5(7)4(6)3(2-8)9-10;/h2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYJPVRVNGJWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-15-9
Record name 1H-Pyrazole-3-methanamine, 4,5-dichloro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride

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